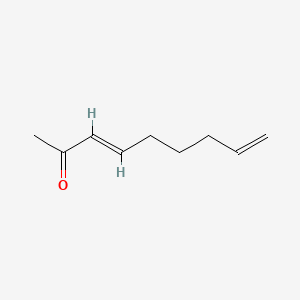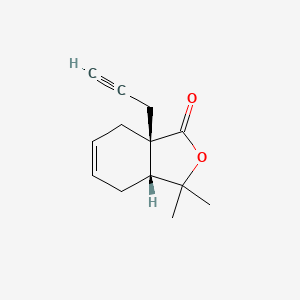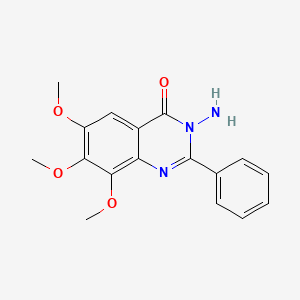
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one typically involves the condensation of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like anhydrous pyridine and reagents such as phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one involves the inhibition of specific enzymes and pathways. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival .
相似化合物的比较
Similar Compounds
- 3-Amino-6,8-dibromo-2-phenylquinazolin-4-one
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
Uniqueness
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of methoxy groups at positions 6, 7, and 8 enhances its solubility and bioavailability, making it a promising candidate for drug development .
属性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
3-amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O4/c1-22-12-9-11-13(15(24-3)14(12)23-2)19-16(20(18)17(11)21)10-7-5-4-6-8-10/h4-9H,18H2,1-3H3 |
InChI 键 |
ADFPRTAYVBVWKN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


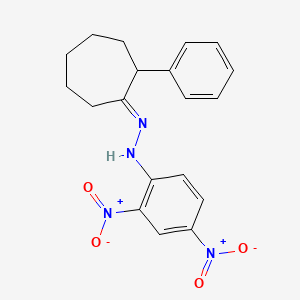
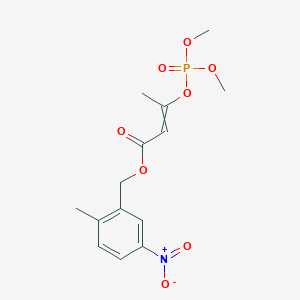
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
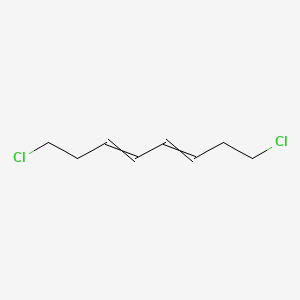
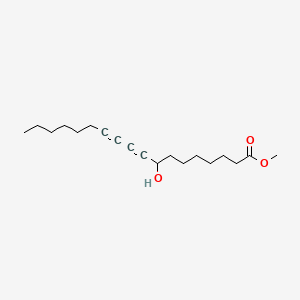
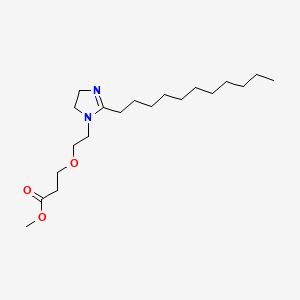
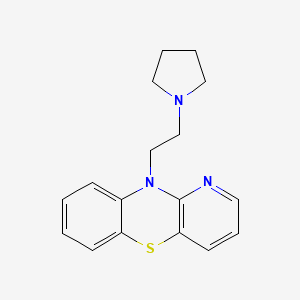

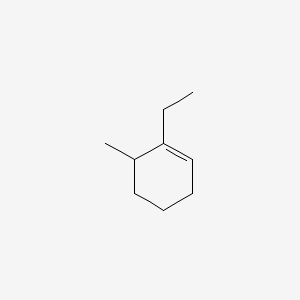
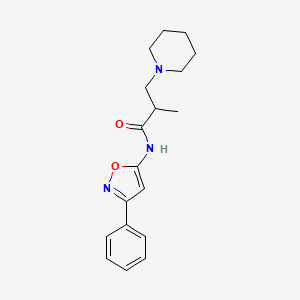
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
